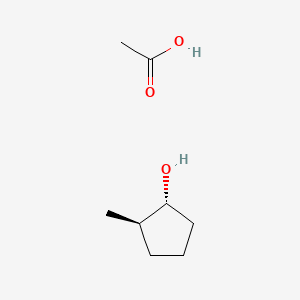
Acetic acid--(1R,2R)-2-methylcyclopentan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2R)-2-methylcyclopentan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2R)-2-methylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring, which adds complexity to the molecule due to its stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the esterification of (1R,2R)-2-methylcyclopentan-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(1R,2R)-2-methylcyclopentan-1-ol+acetic acid→acetic acid;(1R,2R)-2-methylcyclopentan-1-ol+water
Industrial Production Methods
Industrial production of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the product can be achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-methylcyclopentanone or (1R,2R)-2-methylcyclopentan-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-methylcyclopentanol.
Substitution: Formation of (1R,2R)-2-methylcyclopentyl chloride or bromide.
Scientific Research Applications
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Acetic acid; (1S,2S)-2-methylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Acetic acid; cyclopentanol: A similar compound without the methyl group, which may have different reactivity and applications.
Uniqueness
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is unique due to its chiral nature and the presence of both acetic acid and a cyclopentane ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
40991-94-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6-;/m1./s1 |
InChI Key |
RSWSXJPQDQFRIU-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1O.CC(=O)O |
Canonical SMILES |
CC1CCCC1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















